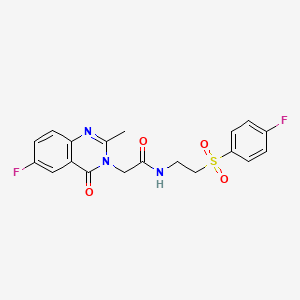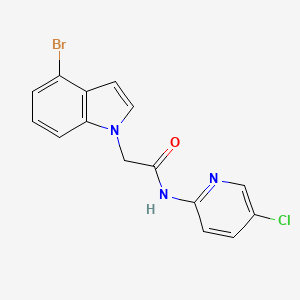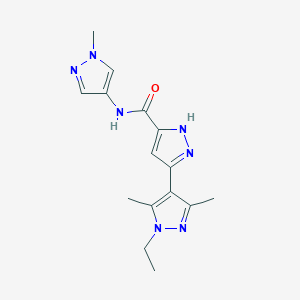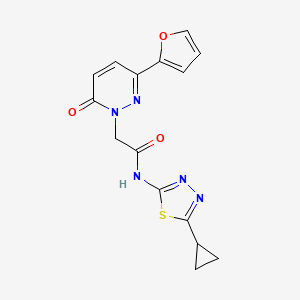![molecular formula C19H20Cl2N4O2 B10990822 4-(3-chlorophenyl)-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10990822.png)
4-(3-chlorophenyl)-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This involves the reaction of chlorobenzene derivatives with suitable nucleophiles.
Amidation Reaction: The final step involves the amidation of the piperazine derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-(3-chlorophenyl)-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
- 4-(3-bromophenyl)-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
- 4-(3-chlorophenyl)-N-{2-[(2-bromophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Uniqueness
The uniqueness of 4-(3-chlorophenyl)-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide lies in its specific substitution pattern and the presence of both chlorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H20Cl2N4O2 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[2-(2-chloroanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H20Cl2N4O2/c20-14-4-3-5-15(12-14)24-8-10-25(11-9-24)19(27)22-13-18(26)23-17-7-2-1-6-16(17)21/h1-7,12H,8-11,13H2,(H,22,27)(H,23,26) |
InChI Key |
VLDZYAIQGKHNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B10990740.png)

![2-(2-chlorophenyl)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10990745.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B10990760.png)
![N-[2-(phenylsulfanyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B10990772.png)
![ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B10990773.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10990780.png)
![N-cyclohexyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide](/img/structure/B10990781.png)


![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone](/img/structure/B10990816.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide](/img/structure/B10990818.png)
![(E)-N-1,3-benzothiazol-2(3H)-ylidene-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10990833.png)

